2-Butenenitrile, 2-methyl-

Description

Contextualization within Unsaturated Nitrile Chemistry

Unsaturated nitriles are a class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in addition to a cyano (-C≡N) functional group. The electronic interplay between the π-system of the unsaturated bond and the electron-withdrawing nitrile group defines their chemical behavior. 2-Butenenitrile, 2-methyl- is a prime example of an α,β-unsaturated nitrile, where the double bond is adjacent to the nitrile group.

This conjugation results in a polarized molecule with electrophilic character at the β-carbon, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. masterorganicchemistry.com The reactivity of unsaturated nitriles like 2-Butenenitrile, 2-methyl- is often compared to that of α,β-unsaturated carbonyl compounds, though they can be less reactive Michael acceptors. duq.edu Their ambident nature allows for reactions at either the carbon or nitrogen atom of the nitrile group, leading to a diverse array of potential products. umich.edu The nitrile group itself is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cycloaddition and multicomponent reactions. rsc.orgchemicalbook.comnih.gov

Significance in Contemporary Chemical Synthesis and Industrial Catalysis

The significance of 2-Butenenitrile, 2-methyl- lies in its role as a versatile intermediate for the synthesis of a wide range of more complex molecules. haz-map.com It is utilized in the production of pharmaceuticals, agrochemicals, dyes, flavors, and fragrances. chemicalonline.com For instance, it serves as a precursor for the synthesis of cis-2-Methyl-2-butenoic acid and various polymers and copolymers. haz-map.comnih.gov

In the realm of industrial catalysis, 2-Butenenitrile, 2-methyl- is closely associated with the production of adiponitrile (B1665535), a key precursor to nylon-6,6. google.com It can be formed as a by-product during the hydrocyanation of butadiene. google.com Furthermore, methods have been developed for its synthesis via the direct isomerization of its isomer, 2-methyl-3-butenenitrile (B95465), using catalysts such as nickel-phosphine complexes or calcium-containing inorganic bases. google.comacs.org This isomerization is a critical step in optimizing industrial processes, allowing for the conversion of less desirable isomers into the more useful 2-methyl-2-butenenitrile. google.com

Recent research has also explored the biocatalytic applications of this compound. For example, nitrilase enzymes from microorganisms like Acidovorax facilis have demonstrated the ability to regioselectively hydrolyze the (E)-isomer of 2-methyl-2-butenenitrile to produce (E)-2-methyl-2-butenoic acid, showcasing a green chemistry approach to synthesizing valuable carboxylic acids. researchgate.net

Properties of 2-Butenenitrile, 2-methyl-

| Property | Value |

| IUPAC Name | 2-methylbut-2-enenitrile |

| CAS Number | 4403-61-6 |

| Molecular Formula | C₅H₇N |

| Molecular Weight | 81.12 g/mol |

| Appearance | Colorless to light yellow/amber liquid |

| Boiling Point | 115-122 °C |

| Density | ~0.810 - 0.831 g/mL at 20 °C |

| Solubility | Slightly soluble in water |

(Data sourced from multiple references including chemicalbook.comechemi.com)

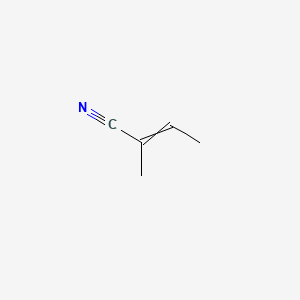

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylbut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXNSHZBFXGOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025577 | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

less than 67 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.817 at 65.3 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

74.3 mmHg at 75 °F ; 148.2 mmHg at 111 °F; 293.8 mmHg at 149 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4403-61-6 | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-2-butenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-butenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butenenitrile, 2 Methyl

Isomerization Reactions

Isomerization presents a direct route to 2-methyl-2-butenenitrile, primarily starting from its isomers like 2-methyl-3-butenenitrile (B95465). These reactions are typically facilitated by catalysts to achieve high efficiency and selectivity.

The conversion of alkene-nitrile precursors into 2-methyl-2-butenenitrile is a key industrial process. This transformation is often achieved through catalytic isomerization, which can be broadly categorized into nickel-catalyzed and base-catalyzed processes. These methods are crucial in the production of adiponitrile (B1665535), a precursor to nylon-6,6. uu.nl

Nickel-based catalysts are extensively utilized for the isomerization of unsaturated nitriles. uu.nl These processes often involve nickel(0) complexes with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The choice of ligand and reaction conditions plays a pivotal role in the catalyst's performance.

Catalytic Isomerization of Alkene-Nitrile Precursors

Nickel-Catalyzed Processes

Ligand Design and Influence on Catalytic Efficiency

The design of the ligand coordinated to the nickel center is critical for catalytic efficiency and selectivity. The steric and electronic properties of the ligand can significantly influence the reaction outcome. thieme-connect.de

Phosphorus Ligands : Both monodentate and bidentate phosphorus ligands have been explored. uu.nlthieme-connect.de The steric bulk of monodentate tertiary phosphorus ligands, often quantified by the Tolman cone angle, is a key factor. thieme-connect.de For bidentate diphosphine ligands, the bite angle and flexibility of the backbone are crucial. For instance, in the isomerization of 2-methyl-3-butenenitrile, a series of sterically and electronically tuned chelating diphosphine ligands were synthesized and showed high activity and regioselectivity. researchgate.net The use of diphosphonite ligands with rigid backbones, such as those derived from xanthene, has also been shown to yield good activities and selectivities. uu.nl

N-Heterocyclic Carbene (NHC) Ligands : The use of bulky aromatic substituents on the nitrogen atoms of NHC ligands has been shown to facilitate the isomerization of 2-methyl-3-butenenitrile to E- and Z-isomers of 2-methyl-2-butenenitrile at room temperature. researchgate.netresearchgate.net

Ligand Effects on Selectivity : Ligand choice can direct the reaction towards different isomers. For example, in the nickel-catalyzed hydrocyanation of silyl-substituted 1,3-diynes, the use of different bisphosphine and phosphine-phosphite ligands allowed for the selective synthesis of two different enynyl nitriles. acs.org DFT calculations have been employed to understand how different ligand structures lead to divergent alkyne insertion modes, thereby controlling regioselectivity. acs.orgacs.org

Table 1: Influence of Different Ligands on Nickel-Catalyzed Isomerization

| Ligand Type | Key Design Features | Impact on Catalysis |

|---|---|---|

| Monodentate Phosphorus | Steric bulk (Tolman cone angle) | Influences ligand dissociation and catalytic activity. thieme-connect.de |

| Bidentate Diphosphine | Bite angle, backbone rigidity | Affects selectivity and catalyst stability. uu.nlresearchgate.net |

| N-Heterocyclic Carbene | Bulky substituents on nitrogen | Can enable reactions at lower temperatures. researchgate.netresearchgate.net |

| Phosphine-Phosphite | Combination of donor properties | Can control regioselectivity in specific reactions. acs.org |

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 2-methyl-2-butenenitrile. rsc.orgprismbiolab.com Key parameters that are often adjusted include temperature, solvent, catalyst loading, and the presence of co-catalysts or additives.

Temperature : The reaction temperature can have a significant effect on both the conversion rate and selectivity. For instance, in the isomerization of 2-methyl-3-butenenitrile using a nickel catalyst with diphosphonite ligands, reducing the temperature from 90°C to 60°C lowered the conversion and also diminished the selectivity. uu.nl

Solvent : The choice of solvent can influence the catalyst's activity and stability. Solvents such as toluene (B28343) are commonly used in these isomerization reactions. uu.nl In some cases, biphasic systems using ionic liquids have been employed to facilitate catalyst recycling.

Catalyst Preformation : The method of preparing the active catalyst can impact its performance. Increasing the preformation time of the nickel catalyst with certain ligands has been shown to significantly increase the conversion of 2-methyl-3-butenenitrile. uu.nl

Additives/Co-catalysts : Lewis acids are sometimes added as co-catalysts to enhance the reaction rate and selectivity. researchgate.net However, their effect can be complex and dependent on the specific catalytic system.

Table 2: Optimization of Reaction Conditions for Isomerization of 2-methyl-3-butenenitrile

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Catalyst | Ni(cod)2 / Diphosphonite ligand | Good activity and selectivity to 3-pentenenitrile (B94367). | uu.nl |

| Solvent | Toluene | Effective medium for the reaction. | uu.nl |

| Temperature | 90°C | Higher conversion compared to 60°C. | uu.nl |

| Ni/Ligand/Substrate Ratio | 1/1/40 | Optimized ratio for catalytic efficiency. | uu.nl |

Formation of Isomeric Byproducts and Selectivity Control

The isomerization of 2-methyl-3-butenenitrile can lead to the formation of several isomeric byproducts, including 3-pentenenitrile and 2-pentenenitrile (B77955), in addition to the desired 2-methyl-2-butenenitrile. uu.nlacs.org Controlling the selectivity of the reaction is therefore a primary objective.

The formation of these byproducts is often a result of competing reaction pathways, such as C-CN bond activation versus C-H bond activation. researchgate.netacs.org DFT calculations have shown that the isomerization to the linear product, 3-pentenenitrile, can proceed through a C-CN activation pathway, while the formation of the branched product, 2-methyl-2-butenenitrile, can occur via a C-H activation pathway. researchgate.netacs.org

The selectivity can be influenced by several factors:

Ligand Structure : As previously discussed, the steric and electronic properties of the ligand play a crucial role in directing the reaction towards a specific isomer. uu.nlresearchgate.net

Reaction Temperature : Temperature can affect the relative rates of the different isomerization pathways. uu.nl

Catalyst Inhibitors : The presence of certain byproducts, such as 2-pentenenitrile and 2-methyl-2-butenenitrile, can inhibit the catalyst, slowing down the isomerization of 2-methyl-3-butenenitrile. researchgate.net

The isomerization scheme for 2-methyl-3-butenenitrile (2M3BN) can lead to the thermodynamically favored product 2-pentenenitrile (2PN) and the desired kinetic product 3-pentenenitrile (3PN), which can be further hydrocyanated. uu.nl The unwanted 2-methyl-2-butenenitrile (2M2BN) can also be formed. researchgate.net

Table 3: Isomeric Byproducts in the Isomerization of 2-methyl-3-butenenitrile

| Compound | Formation Pathway | Impact on Process |

|---|---|---|

| 3-Pentenenitrile | C-CN bond activation pathway | Desired linear isomer for further reaction. uu.nlacs.org |

| 2-Pentenenitrile | Consecutive isomerization | Thermodynamically stable, inactive byproduct. uu.nl |

| (E/Z)-2-Methyl-2-butenenitrile | C-H bond activation pathway | Branched isomer, can be a desired product or a byproduct. researchgate.netacs.org |

In addition to metal-catalyzed methods, base-catalyzed isomerization provides an alternative route for the synthesis of 2-methyl-2-butenenitrile. This approach can offer advantages in terms of catalyst cost and availability.

A method has been disclosed for the direct isomerization of a mixed alkene-nitrile liquid containing 2-methyl-3-butenenitrile and 3-pentenenitrile to produce 2-methyl-2-butenenitrile. google.comlookchem.com This process utilizes a calcium-containing inorganic base as the catalyst. google.com The reported advantages of this method include high conversion and selectivity (both greater than 95%), elimination of a purification step for 2-methyl-3-butenenitrile, and the use of an inexpensive and recyclable catalyst. google.com The reaction is typically carried out at a temperature of 120-160 °C and a pressure of 0.1-0.2 MPa. google.com

The base-catalyzed dimerization of acetonitrile (B52724) can lead to the formation of 3-amino-2-butenenitrile. researchgate.net The isomerization of 3-butenenitrile (B123554) has also been studied using base catalysis. acs.org

Table 4: Base-Catalyzed Isomerization of Alkene-Nitrile Mixture

| Parameter | Condition |

|---|---|

| Catalyst | Calcium-containing inorganic base (e.g., CaO, Ca(OH)2) |

| Reactants | Mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile |

| Temperature | 120 - 160 °C |

| Pressure | 0.1 - 0.2 MPa |

| Conversion Rate | > 95% |

| Selectivity | > 95% |

Data from patent CN103804227A. google.com

Base-Catalyzed Isomerization

Process Efficiency and Conversion Rates

The use of calcium-containing inorganic base catalysis demonstrates high efficiency. Research indicates that both the reaction conversion rate and selectivity can exceed 95%. google.comlookchem.com This method not only streamlines the production process by shortening the process route but also reduces equipment and production costs. google.comlookchem.com The catalyst, being a low-cost and readily available calcium-containing inorganic base, can be recycled, which further enhances the economic and environmental viability of the process by minimizing industrial waste. google.comlookchem.com

Table 1: Reaction Parameters for Isomerization using Calcium Chloride

| Parameter | Value |

|---|---|

| Catalyst | Calcium Chloride |

| Molar Ratio (Catalyst:Alkene Nitrile Mix) | 1:15 |

| Reaction Pressure | 0.1 MPa |

| Reaction Temperature | 120 °C |

| Reaction Time | 12 hours |

| 2-methyl-2-butenenitrile Content in Filtrate | 93% |

| Purity after Rectification | >99% |

Data sourced from a patented synthesis method. google.com

Stereoselective Isomerization Approaches

Stereoselectivity is a crucial aspect of the isomerization process, aiming to produce specific isomers of 2-methyl-2-butenenitrile. While the direct isomerization of 2-methyl-3-butenenitrile often yields a mixture of (E)- and (Z)-isomers, certain methods can favor the formation of one over the other. For instance, heating 2-methyl-3-butenenitrile with basic alumina (B75360) can result in a mixture of (E)- and (Z)-2-methyl-2-butenenitriles. google.com Biocatalytic methods have also been explored, where nitrilase enzymes exhibit high regioselectivity. For example, Acidovorax facilis 72W nitrilase can selectively hydrolyze the (E)-isomer from a mixture of (E,Z)-2-methyl-2-butenenitrile to produce (E)-2-methyl-2-butenoic acid, leaving the (Z)-isomer unreacted. google.comresearchgate.net

Mechanistic Studies of Isomerization Pathways

Understanding the mechanisms of isomerization is fundamental to controlling the reaction outcome. The conversion of 2-methyl-3-butenenitrile to 2-methyl-2-butenenitrile can proceed through different pathways, primarily involving the activation of either C-C or C-H bonds. acs.orgutrgv.edu

C-C Bond Activation Mechanisms

The isomerization of 2-methyl-3-butenenitrile can be catalyzed by nickel complexes, proceeding via a C-C bond activation pathway. acs.orgutrgv.edu This mechanism is particularly relevant in the context of the DuPont adiponitrile process, where the isomerization of the branched 2-methyl-3-butenenitrile to the linear 3-pentenenitrile is a key step. utrgv.educhinesechemsoc.org The cleavage of the C-CN bond is a critical step in this pathway. utrgv.eduresearchgate.net Studies using nickel diphosphine complexes have shown that an intermediate formed through C-C bond activation can be trapped, providing evidence for this mechanistic route. researchgate.net The use of N-heterocyclic carbene (NHC) ligands with nickel has also been shown to facilitate C-CN bond cleavage. rsc.org

C-H Activation Mechanisms

Alternatively, the isomerization can occur through a C-H bond activation mechanism, which leads to the formation of 2-methyl-2-butenenitrile. acs.orgutrgv.edu This pathway competes with the C-C activation route. utrgv.edu When cobalt complexes are used as catalysts, the isomerization product is 2-methyl-2-butenenitrile, suggesting that C-H bond activation is the predominant mechanism over C-CN bond activation. researchgate.net Similarly, with certain nickel-NHC catalysts, the isomerization proceeds to near-quantitative conversion to (E)- and (Z)-2-methyl-2-butenenitrile, confirming a C-H bond activation pathway. rsc.org

Table 2: Mechanistic Pathways in the Isomerization of 2-Methyl-3-butenenitrile

| Catalyst System | Predominant Mechanism | Product(s) |

|---|---|---|

| [Ni(dippe)H]₂ | C-C or C-H Activation | 3-Pentenenitrile or 2-Methyl-2-butenenitrile |

| Cobalt Complexes | C-H Activation | 2-Methyl-2-butenenitrile |

| Nickel-NHC Complexes | C-H Activation | (E)- and (Z)-2-Methyl-2-butenenitrile |

This table summarizes findings from various mechanistic studies. acs.orgresearchgate.netrsc.org

Deuterium-Labeling Experiments for Pathway Elucidation

Deuterium-labeling experiments are a powerful tool for elucidating reaction mechanisms. In the context of 2-methyl-3-butenenitrile isomerization, such experiments have been performed to distinguish between possible pathways. researchgate.net For instance, these studies helped to exclude a mechanism involving a series of de- and rehydrocyanation steps. researchgate.net The use of deuterium-labeled starting materials allows for the tracking of atoms throughout the reaction, providing clear evidence for the operative mechanistic pathway. universiteitleiden.nlnih.gov

Role of Intermediates in Catalytic Cycles

The catalytic synthesis of precursors to 2-methyl-2-butenenitrile, particularly in the context of butadiene hydrocyanation, is governed by the formation and transformation of specific organometallic intermediates. Nickel-based catalysts, particularly those with phosphite (B83602) ligands (P(OR)₃), are central to these processes. nih.govacs.org

The catalytic cycle for the hydrocyanation of butadiene to form 2-methyl-3-butenenitrile (a direct precursor to 2-methyl-2-butenenitrile) involves several key steps and intermediates:

Catalyst Activation: The process often begins with a Ni(0) source, such as Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)), and a phosphite or phosphine ligand. The active catalyst is typically a low-valent nickel complex, like NiL₃ or NiL₄ (where L is the ligand). google.comresearchgate.net

Oxidative Addition: The first crucial step is the oxidative addition of hydrogen cyanide (HCN) to the Ni(0) center, which forms a hydrido nickel cyanide intermediate, HNi(CN)L₂. acs.orggoogle.com

Olefin Coordination and Insertion: Butadiene then coordinates to this nickel hydride complex. This is followed by the insertion of the diene into the nickel-hydride bond, leading to the formation of a π-allyl nickel cyanide intermediate. google.comsmolecule.com Specifically, the insertion can form a methallyl complex. google.com

Reductive Elimination: The final step is the reductive elimination from the π-allyl nickel complex, which releases the nitrile product and regenerates the Ni(0) catalyst. google.com This step determines the product regiochemistry, yielding either the branched product, 2-methyl-3-butenenitrile (2M3BN), or the linear product, 3-pentenenitrile (3PN). google.comresearchgate.net

Lewis acids are often employed as co-catalysts to enhance reaction rates and influence selectivity. They are understood to coordinate to the nitrogen atom of the cyanide ligand in the HNiL₃CN intermediate. nih.gov This interaction can accelerate the reductive elimination step and destabilize bulkier branched intermediates, thereby favoring the formation of linear products in the initial hydrocyanation. nih.gov

Table 1: Key Intermediates in Nickel-Catalyzed Butadiene Hydrocyanation

| Intermediate Species | Role in Catalytic Cycle |

|---|---|

| NiL₃ / NiL₄ | Active catalyst precursor/resting state |

| HNi(CN)L₂ | Formed by oxidative addition of HCN; reacts with olefin |

| (π-allyl)Ni(CN)L₂ | Key intermediate formed after butadiene insertion |

| (2M2BN)NiL₂ | "Dead-end" complex; catalyst inhibitor |

Other Synthetic Routes and Precursors

Beyond the direct isomerization of 2-methyl-3-butenenitrile, other synthetic strategies exist for producing 2-methyl-2-butenenitrile, involving different starting materials and reaction types.

The hydrocyanation of 1,3-butadiene (B125203) is a cornerstone of industrial nitrile production, most notably the DuPont process for adiponitrile. nih.govgoogle.com This reaction, catalyzed by nickel(0) complexes with phosphite ligands, adds one molecule of HCN across one of the double bonds of butadiene. acs.orgprepchem.com The initial reaction yields a mixture of unsaturated C₅ nitriles, primarily the linear isomer 3-pentenenitrile (3PN) and the branched isomer 2-methyl-3-butenenitrile (2M3BN). google.comresearchgate.net

The reaction conditions, including temperature, pressure, and the specific ligand used, significantly influence the ratio of these isomers. For example, using monodentate phosphite ligands typically results in a 2M3BN to 3PN ratio of approximately 30:70. google.comresearchgate.net The 2M3BN, which is a precursor, can then be isomerized to 2-methyl-2-butenenitrile. google.comresearchgate.net This isomerization can be achieved using various catalysts, including nickel complexes or inorganic bases like calcium oxide or calcium hydroxide (B78521). google.com

Table 2: Typical Product Distribution in Butadiene Hydrocyanation

| Product | Typical Yield | Role/Fate |

|---|---|---|

| 3-Pentenenitrile (3PN) | ~70% | Isomerized to 4-pentenenitrile (B1194741) for second hydrocyanation |

| 2-Methyl-3-butenenitrile (2M3BN) | ~30% | Isomerized to 2-methyl-2-butenenitrile or back to 3PN |

| Other Isomers (e.g., 2-pentenenitrile) | Minor | Byproducts |

Halogenated compounds can serve as precursors for the synthesis of 2-methyl-2-butenenitrile. One documented laboratory-scale method involves the bromination of 2-methyl-2-butenenitrile followed by elimination. acs.org

The process begins with technical grade 2-methyl-2-butenenitrile, which is reacted with bromine in a solvent like dichloromethane. This addition reaction across the double bond yields the diastereomeric dibromide intermediate, 2,3-dibromo-2-methylbutanenitrile. acs.org This halogenated intermediate is then subjected to an elimination reaction, typically promoted by a base such as sodium ethoxide. The elimination of hydrogen bromide can result in the formation of a mixture of (E)- and (Z)-3-bromo-2-methyl-2-butenenitrile, which can be separated. acs.org While this specific example starts with 2-methyl-2-butenenitrile to produce a halogenated derivative, the reverse process—dehydrohalogenation of a suitable halo-nitrile—represents a viable synthetic route.

Another related approach involves the hydrochlorination of isoprene (B109036) to produce prenyl chloride (1-chloro-3-methyl-2-butene), a key halogenated intermediate. researchgate.net While not a direct synthesis of the target nitrile, such halogenated C₅ building blocks are reactive towards cyanide sources to form the carbon-nitrile bond, representing a potential, albeit less common, pathway.

2-Methyl-2-butenenitrile exists as two geometric isomers, (E) and (Z). The synthesis or separation of a single, pure stereoisomer is often desired for specific applications. Biocatalytic methods have proven highly effective for this purpose.

A notable method involves the regioselective hydrolysis of a mixture of (E,Z)-2-methyl-2-butenenitrile using microbial enzymes. researchgate.netwipo.int Nitrilase enzymes, such as the one from Acidovorax facilis, can selectively hydrolyze the (E)-isomer to (E)-2-methyl-2-butenoic acid, while leaving the (Z)-isomer largely unreacted. researchgate.net

The process results in an aqueous solution containing the ammonium (B1175870) salt of the (E)-acid and the unreacted (Z)-2-methyl-2-butenenitrile. The (Z)-nitrile, being organic-soluble, can be easily separated from the aqueous phase by solvent extraction. This allows for the isolation of the (Z)-isomer in high purity. researchgate.net Subsequently, the (E)-acid can be recovered from the aqueous layer after acidification. researchgate.netwipo.int This enzymatic resolution provides an efficient route to obtain both the (Z)-nitrile and the (E)-acid from a mixed-isomer starting material.

A Japanese patent describes a chemical method for producing (Z)-2-methyl-2-butenoic acid by hydrolyzing 2-methyl-2-butenenitrile with sulfuric acid at elevated temperatures, followed by crystallization. google.com This suggests that the starting nitrile mixture can be used to selectively produce the (Z)-acid, which implies a potential route to access specific isomerically enriched products through classical chemistry.

Reactivity and Reaction Mechanisms of 2 Butenenitrile, 2 Methyl

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 2-methyl-2-butenenitrile is the primary site of its reactivity, allowing for transformations into other valuable functional groups, most notably carboxylic acids and their derivatives through hydrolysis.

Hydrolysis Reactions

Hydrolysis of the nitrile group can be achieved under acidic, basic, or enzymatic conditions. These methods convert the nitrile into a carboxylic acid, proceeding through an amide intermediate. While chemical methods often require harsh conditions like high temperatures and strong acids or bases, biocatalytic routes offer a milder and more selective alternative.

The hydrolysis of 2-methyl-2-butenenitrile can be effectively carried out using concentrated mineral acids at elevated temperatures. The general mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This forms an imidic acid tautomer, which rearranges to a more stable amide. The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

A specific industrial process describes the hydrolysis of a technical grade mixture of (E/Z)-2-methyl-2-butenenitrile using concentrated sulfuric acid. The reaction proceeds in stages with careful temperature control to yield the corresponding isomers of 2-methyl-2-butenoic acid.

Table 1: Process for Acid-Catalyzed Hydrolysis of 2-methyl-2-butenenitrile

| Step | Reagent | Temperature | Molar Ratio (Nitrile:Acid) | Product |

|---|---|---|---|---|

| 1 | 75-85% Sulfuric Acid | Up to 80°C | 1:3 to 1:1 | Intermediate Amide/Acid Mixture |

| 2 | Water (for dilution) | 70°C to 100°C | - | Crude (Z)-2-methyl-2-butenoic acid |

This table summarizes a patented process for the sulfuric acid-driven hydrolysis of 2-methyl-2-butenenitrile, which requires subsequent purification steps like distillation and crystallization to isolate the pure acid isomer.

This chemical process is generally not regioselective, meaning it converts both (E) and (Z) isomers of the nitrile into their respective carboxylic acids, necessitating further separation of the products.

Under basic conditions, such as heating with an aqueous solution of sodium hydroxide (B78521), the nitrile group undergoes hydrolysis. libretexts.org The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.comopenstax.org This process, after proton transfers, forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt and ammonia. chemistrysteps.comlibretexts.org To obtain the free carboxylic acid, the resulting solution containing the carboxylate salt must be acidified with a strong acid. libretexts.orgsavemyexams.com

While this is a general reaction for nitriles, it can be complicated by side reactions, and like acid catalysis, it typically does not offer regioselectivity between geometric isomers of unsaturated nitriles. nih.govgoogle.com The use of alkali metal hydroxides can sometimes lead to the formation of unwanted byproducts. google.com

Enzymatic hydrolysis presents a highly selective and environmentally favorable alternative to traditional chemical methods. researchgate.net Two primary enzymatic pathways exist for converting nitriles to carboxylic acids: a direct one-step conversion by a nitrilase enzyme, and a two-step process involving a nitrile hydratase (to form an amide) followed by an amidase (to hydrolyze the amide to the acid). researchgate.net

For 2-methyl-2-butenenitrile, biocatalysis has been shown to be exceptionally effective and, most importantly, highly selective.

A key feature of the biocatalytic hydrolysis of (E,Z)-2-methyl-2-butenenitrile is the remarkable regioselectivity exhibited by certain microbial enzymes. Research has demonstrated that nitrilase from Acidovorax facilis 72W exclusively catalyzes the hydrolysis of the (E)-isomer of 2-methyl-2-butenenitrile to (E)-2-methyl-2-butenoic acid. researchgate.netresearchgate.net The (Z)-isomer of the nitrile is not converted and remains in the reaction mixture. researchgate.netresearchgate.net

This high degree of selectivity allows for a straightforward separation of the product, (E)-2-methyl-2-butenoic acid (as its ammonium salt in the aqueous phase), from the unreacted (Z)-2-methyl-2-butenenitrile, which can be recovered. researchgate.net Similarly, the combined nitrile hydratase and amidase enzyme systems from several Comamonas testosteroni strains also display this high regioselectivity for the (E)-isomer. researchgate.netresearchgate.net

Table 2: Regioselectivity in Biocatalytic Hydrolysis of (E,Z)-2-methyl-2-butenenitrile

| Biocatalyst (Source) | Enzyme System | Substrate Reacted | Product Formed | Unreacted Substrate |

|---|---|---|---|---|

| Acidovorax facilis 72W | Nitrilase | (E)-2-methyl-2-butenenitrile | (E)-2-methyl-2-butenoic acid | (Z)-2-methyl-2-butenenitrile |

| Comamonas testosteroni strains | Nitrile Hydratase & Amidase | (E)-2-methyl-2-butenenitrile | (E)-2-methyl-2-butenoic acid | (Z)-2-methyl-2-butenenitrile |

This table illustrates the high regioselectivity of microbial enzymes, which exclusively target the (E)-isomer for hydrolysis, enabling an effective method for isomer separation and synthesis.

The biotransformation of 2-methyl-2-butenenitrile is facilitated by whole-cell catalysts, which can be used either as free cells or in an immobilized form to enhance stability and reusability. researchgate.net

The primary microorganisms identified for this specific transformation are:

Acidovorax facilis 72W: This bacterium possesses a robust nitrilase that performs the direct, highly regioselective hydrolysis of (E)-2-methyl-2-butenenitrile. researchgate.netresearchgate.net

Comamonas testosteroni strains: These bacteria utilize a nitrile hydratase and an amidase in tandem to achieve the same highly regioselective conversion of the (E)-isomer. researchgate.netresearchgate.net

Escherichia coli (recombinant): The nitrilase gene from A. facilis 72W has been successfully expressed in E. coli, creating a recombinant microbial system for the same transformation. researchgate.net

Immobilization of these microbial cells, for instance within alginate, has been shown to produce a stable catalyst suitable for industrial-scale production. researchgate.net

Biocatalytic Hydrolysis via Nitrilase Enzymes

Regioselectivity and Stereoselectivity of Enzymatic Conversion

Reduction Reactions to Amines or Alkanes

The nitrile group of 2-methyl-2-butenenitrile is susceptible to reduction by various reagents, leading to the formation of either primary amines or saturated alkanes. The outcome of the reduction is dependent on the specific reducing agent and the reaction conditions employed.

Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of the nitrile group to a primary amine. This reaction typically occurs in an anhydrous ether solvent, yielding 2-methyl-2-butenamine. In contrast, catalytic hydrogenation using hydrogen gas (H₂) over a palladium (Pd) catalyst under high pressure reduces both the nitrile group and the carbon-carbon double bond, resulting in the formation of the corresponding alkane, 2-methylbutane.

Partial reduction is also possible. Reagents like diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to an intermediate imine, which can then be hydrolyzed to an aldehyde upon the addition of water. masterorganicchemistry.com This method offers a pathway to aldehydes from nitriles, differing from the complete reduction to amines seen with stronger hydrides like LiAlH₄. masterorganicchemistry.com

Table 1: Reduction Reactions of 2-Butenenitrile, 2-methyl-

| Reducing Agent | Product | Conditions | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2-Methyl-2-butenamine | Anhydrous ether | |

| Hydrogen/Palladium (H₂/Pd) | 2-Methylbutane | High-pressure hydrogen | |

| Diisobutylaluminum hydride (DIBAL-H) | Imine (intermediate) | Low temperature, followed by hydrolysis for aldehyde formation | masterorganicchemistry.com |

Oxidation Reactions

The oxidation of 2-methyl-2-butenenitrile can proceed through several pathways, affecting either the nitrile group or the entire molecule. Under extreme conditions with strong oxidizing agents, the compound can be completely oxidized to produce carbon dioxide (CO₂) and nitrogen oxides (NOₓ).

Milder oxidation can transform the nitrile group into an amide. For instance, peroxides can convert nitriles to amides, which in this case would yield 2-methyl-2-butenamide. nih.gov Another significant oxidative reaction is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic or basic conditions. nih.gov For example, enzymatic hydrolysis using a nitrilase from Acidovorax facilis can regioselectively hydrolyze the (E)-isomer of 2-methyl-2-butenenitrile to (E)-2-methyl-2-butenoic acid. researchgate.net In an environmental context, the compound is expected to undergo degradation via hydroxyl radical oxidation. nih.gov

Table 2: Oxidation Reactions of 2-Butenenitrile, 2-methyl-

| Oxidizing Agent/Condition | Product | Notes | Reference |

|---|---|---|---|

| Strong Oxidizers | Carbon dioxide (CO₂), Nitrogen oxides (NOₓ) | Occurs under extreme conditions | |

| Peroxides | 2-Methyl-2-butenamide | Converts nitrile to amide | nih.gov |

| Hydrolysis (Acid/Base) | (E)-2-Methyl-2-butenoic acid | Hydrolyzes nitrile to carboxylic acid | nih.gov |

| Nitrilase Enzyme (Acidovorax facilis) | (E)-2-Methyl-2-butenoic acid | Regioselective hydrolysis of the (E)-isomer | researchgate.net |

Reactions Involving the Alkene Moiety

Polymerization Reactions

2-Methyl-2-butenenitrile can undergo polymerization reactions, which may be catalyzed by the presence of metals or certain metal compounds. nih.gov Nickel, in particular, has been noted as a catalyst for such polymerizations. These reactions are significant for the production of resins and plastics. The mechanism of metal-catalyzed polymerization can proceed through different pathways, including coordination or radical mechanisms initiated by the metal catalyst.

The structure of 2-methyl-2-butenenitrile, containing a vinyl group, makes it susceptible to polymerization via radical pathways. Free-radical polymerization is a common method for vinyl monomers. pearson.compearson.com The tendency for polymerization is sometimes managed through the addition of inhibitors like hydroquinone (B1673460) and zinc sulfate (B86663) during related synthesis processes. google.com

Coordination polymerization, often facilitated by transition metal catalysts like Ziegler-Natta catalysts, is another relevant pathway. wikipedia.org This type of polymerization allows for the creation of stereoregular polymers with controlled structures. wikipedia.org While specific studies on 2-methyl-2-butenenitrile are not detailed, related polar monomers such as acrylonitrile (B1666552) can be polymerized using homogeneous coordination catalysts, suggesting this pathway is feasible. wikipedia.org

Metal-Catalyzed Polymerization Mechanisms

Addition Reactions to the Double Bond

The carbon-carbon double bond in 2-methyl-2-butenenitrile is a site for potential addition reactions. Although the electron-withdrawing nature of the adjacent nitrile group influences its reactivity, it is expected to undergo reactions characteristic of alkenes. These include electrophilic addition reactions such as halogenation, hydrohalogenation, and epoxidation, similar to the reactivity observed in the structurally related compound 2-methyl-2-butene. pearson.compearson.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are a significant class of reactions for 2-Butenenitrile, 2-methyl-, where its carbon-carbon double bond participates in the formation of cyclic structures. The reactivity of the molecule is largely dictated by the electron-withdrawing nature of the nitrile group, which polarizes the double bond and makes it an effective participant in various cycloadditions.

Diels-Alder Reaction ([4+2] Cycloaddition): In the context of the Diels-Alder reaction, 2-Butenenitrile, 2-methyl- functions as a dienophile. The reaction involves the [4+2] cycloaddition between a conjugated diene and the alkene component of the butenenitrile to form a six-membered ring. masterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile contains an electron-withdrawing group, a role fulfilled by the nitrile (-CN) group in 2-Butenenitrile, 2-methyl-. masterorganicchemistry.com Computational methods, such as Density-Functional Theory (DFT), can be employed to predict the compound's reactivity in Diels-Alder reactions by calculating its frontier molecular orbitals (HOMO/LUMO). The fundamental pattern of the Diels-Alder reaction involves the breaking of three pi bonds and the formation of two new single bonds and one new pi bond to create the cyclohexene (B86901) derivative. masterorganicchemistry.com

[3+2] Cycloaddition Reactions: 2-Butenenitrile, 2-methyl- also participates in [3+2] cycloaddition reactions, which are crucial for synthesizing five-membered heterocyclic rings. maxapress.comuchicago.edu A notable example is its reaction with a 1,3-dipole. The reactivity of 2-methyl-2-butenenitrile has been compared with other α,β-unsaturated compounds in [3+2] cycloadditions mediated by stable condensed oxaziridines, leading to the formation of polyhetero-bicyclo compounds. researchgate.net

A well-documented application is the synthesis of isoxazole (B147169) derivatives. For instance, the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields 3-Amino-4,5-dimethylisoxazole. researchgate.net The mechanism proceeds through a nucleophilic addition of the hydroxamic acid to the nitrile, followed by cyclization. This process highlights the utility of 2-methyl-2-butenenitrile as a building block for complex heterocyclic systems.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Source(s) |

| [3+2] Cycloaddition | 2-Methyl-2-butenenitrile, Acetohydroxamic acid | DBU (base) | 3-Amino-4,5-dimethylisoxazole | 62 | researchgate.net |

Complex Reaction Pathways and Derivative Synthesis

Synthesis of Heterocyclic Compounds

2-Butenenitrile, 2-methyl- serves as a key starting material for the synthesis of various heterocyclic compounds, with isoxazole synthesis being a prominent example. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Key Feature | Source(s) |

| 2-Methyl-2-butenenitrile | Acetohydroxamic acid | DBU | 3-Amino-4,5-dimethylisoxazole | Regiospecific synthesis of the 3-amino isomer | researchgate.net |

Alkylation and Arylation Reactions

The carbon skeleton of 2-Butenenitrile, 2-methyl- can be further functionalized through alkylation and arylation reactions, although these are less documented than reactions involving its isomers.

Alkylation: While direct alkylation of 2-methyl-2-butenenitrile is not extensively detailed, related chemistry suggests its feasibility. For example, the synthesis of 2-alkyl-2-methyl-3-butenenitriles has been achieved via the alkylation of the corresponding 2-methyl-2-butenal N,N-dimethylhydrazone, indicating that the butenenitrile framework can accommodate additional alkyl substituents at the C2 position. acs.org

Arylation: Palladium-catalyzed direct arylation is a powerful tool for forming carbon-carbon bonds between aromatic rings and other molecules. mdpi.com While specific examples using 2-Butenenitrile, 2-methyl- as the substrate are not prominent, the general methodology is applicable. Such reactions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand and a base, to couple the nitrile with an aryl halide or a heteroaryl halide. mdpi.com This pathway represents a potential route for the synthesis of aryl-substituted butenenitrile derivatives.

Amination Reactions

Amination reactions introduce nitrogen-containing functional groups into the 2-Butenenitrile, 2-methyl- structure, leading to valuable derivatives.

One pathway to aminated butenenitriles is exemplified by the formation of compounds like (2E)-3-(methylamino)-2-nitro-2-butenenitrile, which features an amino group attached to the C3 position of the butene backbone. chemsynthesis.com

Furthermore, the reaction used to synthesize heterocyclic compounds can be viewed as a form of amination followed by cyclization. The synthesis of 3-Amino-4,5-dimethylisoxazole from 2-methyl-2-butenenitrile involves the introduction of an amino group precursor (acetohydroxamic acid) that ultimately results in the aminated heterocyclic product. researchgate.net Mechanistic precedents for the formation of aminated butenenitrile structures also come from the base-catalyzed dimerization of simpler nitriles like acetonitrile (B52724), which yields 3-amino-2-butenenitrile. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for the characterization of 2-methyl-2-butenenitrile, as it readily confirms the presence of its key functional groups. The most prominent and diagnostic absorption band is the strong C≡N (nitrile) stretching vibration, which typically appears in the 2300-2200 cm⁻¹ region. nih.gov For 2-methyl-2-butenenitrile specifically, this peak is observed at approximately 2240 cm⁻¹.

The presence of the carbon-carbon double bond (alkene) conjugated with the nitrile group also gives rise to a characteristic C=C stretching vibration. Other absorptions corresponding to C-H stretching and bending vibrations of the methyl groups and the vinylic proton complete the infrared spectrum, providing a comprehensive analytical signature for the molecule.

Table 1. Characteristic Infrared Absorption Bands for 2-Methyl-2-butenenitrile

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~2240 | C≡N Stretch | Nitrile |

| 1600-1680 | C=C Stretch | Alkene |

| 2850-3000 | C-H Stretch | Alkyl (CH₃) |

| 3000-3100 | C-H Stretch | Alkene (=CH) |

Operando Fourier-transform infrared (FTIR) spectroscopy, particularly using attenuated total reflection (ATR-FTIR), is a powerful technique for monitoring chemical reactions in real time. This method has been instrumental in studying the kinetics of the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile (B95465) (2M3BN). tu-dortmund.desci-hub.se In this industrial process, which aims to produce the linear and more valuable 3-pentenenitrile (B94367) (3PN), 2-methyl-2-butenenitrile (2M2BN) is formed as a conjugated and thermodynamically stable byproduct. researchgate.netacs.orgacs.org

Kinetic studies using in-situ FTIR-ATR have revealed that the formation of 2-methyl-2-butenenitrile can act as a catalyst inhibitor. researchgate.netcore.ac.uk By tracking the concentration of reactants, intermediates, and products via their unique IR absorption bands over time, researchers can determine reaction rates and gain mechanistic insights. core.ac.uk For instance, the growth of the characteristic nitrile peak of 2M2BN can be correlated with a decrease in catalytic activity for the main isomerization reaction. researchgate.net This application of operando FTIR is crucial for optimizing reaction conditions to minimize the formation of this undesired byproduct and maintain catalyst longevity. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of 2-methyl-2-butenenitrile in solution.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the connectivity and stereochemistry. tcichemicals.com The ¹H NMR spectrum shows distinct signals for the two different methyl groups and the single vinylic proton. The chemical shifts and coupling patterns of these signals are diagnostic of the E/Z isomeric configuration.

Similarly, the ¹³C NMR spectrum displays unique resonances for the nitrile carbon, the two olefinic carbons, and the two methyl carbons. The chemical shift of the nitrile carbon is particularly characteristic. nih.gov

Table 2. Representative ¹H and ¹³C NMR Chemical Shift Data for 2-Methyl-2-butenenitrile

| Nucleus | Atom Description | Chemical Shift (δ) ppm (approx.) |

| ¹H | Vinylic Proton (=CH) | 6.2 - 6.5 |

| ¹H | Methyl protons on C=C | 1.8 - 2.0 |

| ¹H | Methyl protons on CH₃-C= | 1.9 - 2.1 |

| ¹³C | Nitrile Carbon (C≡N) | 117 - 119 |

| ¹³C | Quaternary Olefinic Carbon (C-CN) | 110 - 115 |

| ¹³C | Vinylic Carbon (=CH) | 140 - 145 |

| ¹³C | Methyl Carbon (on C=C) | ~20 |

| ¹³C | Methyl Carbon (on CH₃-C=) | ~15 |

Note: Exact chemical shifts can vary depending on the solvent and the specific (E/Z) isomer. nih.gov

Variable-temperature (VT) NMR spectroscopy is a key technique for investigating dynamic chemical processes, such as conformational changes or reaction kinetics, on the NMR timescale. oxinst.com In the context of 2-methyl-2-butenenitrile, VT-NMR has been applied to study the complex catalytic systems involved in its formation. Specifically, in the nickel-diphosphine catalyzed isomerization of 2-methyl-3-butenenitrile, VT-NMR allows for the determination of activation parameters and the study of ligand exchange dynamics. researchgate.netfigshare.com By acquiring spectra at different temperatures, researchers can observe changes in peak shapes, such as broadening or coalescence, which provide quantitative information about the rates of the underlying dynamic processes. oxinst.com This has been crucial in understanding the behavior of catalyst intermediates and the equilibrium between different species in the reaction mixture that leads to products like 2-methyl-2-butenenitrile. researchgate.net

While ¹H and ¹³C are the most common nuclei observed, heteronuclear NMR—the study of other nuclei like ³¹P or ¹⁵N—provides invaluable, specific insights into reaction mechanisms. The isomerization of butenenitriles is often catalyzed by nickel complexes containing phosphine (B1218219) ligands. acs.orgacs.org In these cases, ³¹P NMR spectroscopy is an essential tool for characterizing the structure and behavior of the catalyst itself. acs.org

Researchers can detect and characterize various catalytic intermediates, such as η²-nitrile complexes, by observing the distinct chemical shifts and coupling constants in the ³¹P NMR spectrum. acs.orgmolaid.com This allows for the direct observation of the catalyst's coordination sphere throughout the catalytic cycle. Furthermore, isotopic labeling studies, for example using ¹⁵N-labeled nitriles, can be employed to trace the reaction pathways and definitively identify nitrogen-containing intermediates, providing unambiguous evidence for proposed mechanistic steps.

Variable-Temperature NMR for Dynamic Processes

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular structure of 2-methyl-2-butenenitrile. The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint. The compound, with a molecular formula of C₅H₇N, has a molecular weight of approximately 81.12 g/mol . nih.gov In its mass spectrum, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 81. This peak confirms the molecular weight of the compound. The fragmentation pattern is characterized by several key ions that arise from the cleavage of the parent molecule.

Table 1: Key Mass Spectral Fragments of 2-Methyl-2-butenenitrile

| m/z (Mass-to-Charge Ratio) | Ion | Relative Intensity (%) |

|---|---|---|

| 81 | [C₅H₇N]⁺ (Molecular Ion) | 100 |

| 80 | [M-H]⁺ | 60 |

| 66 | [M-CH₃]⁺ | 75 |

| 54 | [M-HCN]⁺ | 45 |

| 41 | [C₃H₅]⁺ | 55 |

| 39 | [C₃H₃]⁺ | 60 |

Data sourced and compiled from mass spectrometry databases.

The fragmentation process typically involves the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 80, and the loss of a methyl group (CH₃) to yield a significant peak at m/z 66. Another characteristic fragmentation is the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in an ion at m/z 54. These fragmentation patterns are instrumental in distinguishing 2-methyl-2-butenenitrile from its isomers and confirming its structural integrity.

Microwave Spectroscopy for Rotational and Vibrational Analysis

Microwave spectroscopy has been employed to conduct a detailed investigation into the rotational and vibrational dynamics of nitriles, although specific extensive studies on 2-methyl-2-butenenitrile are less common than for some related molecules. However, research on the closely related isomer, 3-methyl-2-butenenitrile, provides significant insights that are applicable for comparative analysis. aip.orgaip.org Computational studies also complement experimental data, predicting spectroscopic properties with a high degree of accuracy, often with deviations of less than 1% from experimental values for related nitriles. chemrxiv.org

The rotational constants (A, B, and C) are fundamental properties derived from the microwave spectrum that are directly related to the molecule's moments of inertia. For 3-methyl-2-butenenitrile, a near prolate rotor, the rotational constants for the ground vibrational state have been determined with high precision. aip.orgaip.org These constants were found to be A = 8379.36 ± 0.66 MHz, B = 2184.87 ± 0.01 MHz, and C = 1769.96 ± 0.01 MHz. aip.orgaip.org By fitting these experimental rotational constants, researchers can determine or refine key structural parameters such as bond lengths and angles. aip.org For instance, in the study of 3-methyl-2-butenenitrile, a diagnostic least-squares adjustment was used to obtain several structural parameters, including bond lengths like r(C–CH₃) and bond angles such as ∠C=C–CH₃ and ∠C=C–CN. aip.org This process is crucial for establishing an accurate gas-phase molecular structure.

Table 2: Ground State Rotational Constants for 3-Methyl-2-butenenitrile

| Rotational Constant | Value (MHz) |

|---|---|

| A | 8379.36 ± 0.66 |

| B | 2184.87 ± 0.01 |

| C | 1769.96 ± 0.01 |

Data from Durig et al. (1982). aip.org

The Stark effect in microwave spectroscopy allows for the precise determination of the molecular electric dipole moment. The dipole moment is a measure of the charge distribution within the molecule and is a key indicator of its polarity. For 3-methyl-2-butenenitrile, the dipole moment components were determined from the Stark effect to be |µa| = 4.59 ± 0.11 D and |µb| = 0.40 ± 0.07 D, resulting in a total dipole moment of |µt| = 4.61 ± 0.13 D. aip.orgaip.org The large value of the dipole moment is primarily due to the electronegative nitrile group. This information is valuable for understanding intermolecular interactions and the molecule's behavior in electric fields.

Table 3: Dipole Moment Components for 3-Methyl-2-butenenitrile | Dipole Moment Component | Value (Debye, D) | | :--- | :--- | | |µa| | 4.59 ± 0.11 | | |µb| | 0.40 ± 0.07 | | Total Dipole Moment |µt| | 4.61 ± 0.13 | Data from Durig et al. (1982). aip.org

Microwave spectroscopy is also a powerful tool for investigating the dynamics of internal rotation, such as the rotation of a methyl group around a carbon-carbon single bond. Splittings observed in the rotational transitions of vibrationally excited states can be analyzed to determine the potential barrier hindering this internal motion. In the case of the cis-methyl group in 3-methyl-2-butenenitrile, such an analysis yielded a barrier to internal rotation (V₃) of 790 cm⁻¹ (2.26 kcal/mol). aip.orgaip.orgresearchgate.net This value provides quantitative information about the steric and electronic environment of the rotating methyl group and is essential for a complete understanding of the molecule's conformational dynamics. aip.org

Analysis of Dipole Moments

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique requires a single crystal of the material. 2-Methyl-2-butenenitrile is a liquid at room temperature, which presents a challenge for standard X-ray diffraction studies. tcichemicals.comtcichemicals.com While X-ray crystallography has been used to characterize related nickel complexes involved in the isomerization of 2-methyl-3-butenenitrile, there is a lack of publicly available single-crystal X-ray diffraction data for the isolated 2-methyl-2-butenenitrile compound itself in crystallographic databases. acs.orgacs.org Obtaining such data would necessitate low-temperature crystallization techniques to solidify the compound into a suitable single crystal for analysis.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques, particularly gas chromatography (GC), are widely used for the separation and analysis of volatile compounds like 2-methyl-2-butenenitrile. rsc.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The retention time of the compound on a specific GC column is a characteristic property that aids in its identification. rsc.org Studies have reported the analysis of 2-methyl-2-butenenitrile as part of the pyrolysis products of various compounds, where it was successfully separated and identified using GC-MS. rsc.org Furthermore, the stereoisomers of 2-methyl-2-butenenitrile, (2E) and (2Z), exhibit distinct chromatographic retention behaviors, which necessitates isomer-specific analytical methods for accurate quantification. High-performance liquid chromatography (HPLC) has also been utilized, particularly reverse-phase methods with a mobile phase containing acetonitrile (B52724) and water, for the analysis of related nitriles. sielc.com

Table 4: Compound Name Reference

| Compound Name |

|---|

| 2-Butenenitrile, 2-methyl- |

| 2-methyl-3-butenenitrile |

| 3-methyl-2-butenenitrile |

| Adiponitrile (B1665535) |

| Butadiene |

| Hydrogen cyanide |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular properties and reactivity of 2-butenenitrile, 2-methyl-, also known as 2-methyl-2-butenenitrile (2M2BN). These computational methods provide detailed insights into the electronic structure, geometry, and spectroscopic characteristics of the molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. imperial.ac.uk For 2-methyl-2-butenenitrile, DFT calculations, often employing functionals like B3LYP, are utilized to predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. researchgate.netarxiv.org These calculations have been instrumental in studies of its isomerization reactions, providing the foundational structures for more complex mechanistic explorations. researchgate.netresearchgate.net For instance, the geometry of both the E and Z isomers of 2-methyl-2-butenenitrile can be accurately determined, which is crucial for understanding the selectivity of catalytic processes. rsc.org The accuracy of these optimized geometries is often validated by comparing calculated properties with experimental data where available. arxiv.orgresearchgate.net

Below is a table showcasing typical bond lengths and angles for 2-methyl-2-butenenitrile, as would be determined by DFT calculations.

| Parameter | Value (E isomer) | Value (Z isomer) |

| C=C Bond Length | ~1.34 Å | ~1.34 Å |

| C-C≡N Bond Angle | ~178° | ~178° |

| C=C-CH3 Bond Angle | ~122° | ~125° |

| C=C-CN Bond Angle | ~121° | ~119° |

| Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation. |

Prediction of Spectroscopic Properties

Quantum chemical methods are also employed to predict the spectroscopic properties of 2-methyl-2-butenenitrile, which aids in its experimental characterization.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. A characteristic feature is the strong nitrile (C≡N) stretching vibration, which is computationally predicted to appear around 2240 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can estimate the ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of peaks in experimentally obtained spectra for both 2-methyl-2-butenenitrile and its isomers like 2-methyl-3-butenenitrile (B95465). chemicalbook.comchemicalbook.com

Mass Spectrometry: While not a direct prediction from most quantum chemistry packages, the optimized geometry and electronic structure can help rationalize fragmentation patterns observed in mass spectrometry, such as the molecular ion peak [M]⁺ at m/z 81.

The table below provides an example of predicted versus experimental spectroscopic data.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C≡N) | ~118 ppm | Varies with solvent |

| ¹H NMR (vinyl H) | ~6.5 ppm (E isomer) | Varies with solvent |

| IR (C≡N stretch) | ~2240 cm⁻¹ | ~2217 cm⁻¹ |

| Note: Experimental values can be influenced by solvent and other conditions. |

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides fundamental insights into the reactivity of 2-methyl-2-butenenitrile. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-methyl-2-butenenitrile, the nitrogen atom of the nitrile group is an electron-rich site. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions within the molecule. mdpi.com

The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the molecule's role in chemical reactions. In the context of its isomerization, the interaction of these orbitals with the orbitals of a metal catalyst is a key aspect of the catalytic cycle. ijacskros.com

Mechanistic Modeling of Catalytic Isomerization

Computational modeling is a powerful tool for elucidating the complex mechanisms of catalytic reactions, such as the isomerization of 2-methyl-3-butenenitrile (2M3BN) to produce isomers including 2-methyl-2-butenenitrile. researchgate.netresearchgate.net This is particularly relevant in industrial processes like the synthesis of adiponitrile (B1665535). acs.orgacs.orgchinesechemsoc.org

Energy Profiles and Transition State Analysis

DFT calculations are used to map the potential energy surface of the isomerization reaction. researchgate.netacs.org This involves:

Identifying Intermediates and Transition States: The structures of all stable intermediates and the transition states that connect them are optimized. researchgate.netacs.org

Calculating Reaction Energetics: The relative energies of these species are calculated to construct an energy profile for the reaction pathway. researchgate.net This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. researchgate.net

For the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile, two main pathways are often considered: a C-H activation pathway leading to 2-methyl-2-butenenitrile and a C-CN activation pathway. researchgate.netacs.org Computational studies have shown that the C-H activation pathway is generally favored for the formation of 2-methyl-2-butenenitrile. researchgate.net

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Ni catalyst coordinated to 2M3BN | 0.0 |

| Transition State 1 | C-H bond activation | +15 to +20 |

| Intermediate 1 | π-allyl nickel hydride complex | +5 to +10 |

| Transition State 2 | C-H bond reformation | +18 to +23 |

| Product Complex | Ni catalyst coordinated to 2M2BN | -5 to 0 |

| Note: These are illustrative energy ranges and depend on the specific catalyst and computational method. |

Ligand Effects on Reaction Energetics

The ligands coordinated to the metal catalyst play a crucial role in determining the activity and selectivity of the isomerization reaction. acs.orgescholarship.orgcapes.gov.br Computational studies allow for a systematic investigation of these ligand effects. acs.org

Steric and Electronic Effects: By modeling the reaction with different ligands (e.g., phosphines, N-heterocyclic carbenes), researchers can disentangle the steric and electronic influences on the reaction energetics. rsc.orgacs.orgescholarship.org For instance, bulky ligands can favor one reaction pathway over another due to steric hindrance in the transition state. capes.gov.br Similarly, the electron-donating or -withdrawing properties of a ligand can affect the electron density at the metal center, thereby influencing its catalytic activity. acs.orgescholarship.org

Bite Angle: For bidentate ligands like diphosphines, the "bite angle" (the P-Ni-P angle) is a critical parameter that has been shown to influence the selectivity of the isomerization. acs.org DFT calculations can predict how changes in the ligand backbone affect this angle and, consequently, the energy barriers of the competing reaction pathways. acs.orgosti.gov

Studies have shown that for nickel-catalyzed isomerization, the choice of phosphine (B1218219) or N-heterocyclic carbene ligand can significantly alter the product distribution between linear and branched nitriles. rsc.orgacs.orgacs.org Computational modeling helps to rationalize these experimental observations by providing a detailed picture of the ligand's role at the molecular level. rsc.orgacs.org

Proton Transfer Processes in Cluster Cations

Recent studies utilizing mass-selective infrared (IR) spectroscopy combined with theoretical calculations have shed light on the fascinating ion-molecule reactions that occur within clusters of 2-methyl-2-butenenitrile. When a dimer of the compound is ionized, forming a dimer cation, [(2-methyl-2-butenenitrile)₂]⁺, a significant proton transfer event takes place. nih.gov

Infrared spectroscopic analysis of this dimer cation revealed an unusual NH band, which is not present in the neutral monomer. nih.govresearchgate.net This observation strongly suggested that a proton transfer reaction had occurred within the cluster upon ionization. nih.gov Through detailed theoretical analysis of the IR spectrum, researchers confirmed the formation of a new C-N bond, where one 2-methyl-2-butenenitrile molecule attaches to the other. nih.gov

Crucially, the calculations identified that the transferred proton originates from the methyl group of one of the molecules in the cluster. This process represents a significant ion-molecule reaction occurring in the gas phase. nih.gov These findings are not only fundamental to understanding the chemistry of this compound but also have implications for the formation of nitrogen-containing prebiotic molecules in the interstellar medium, where 2-methyl-2-butenenitrile has been identified as a key molecule. nih.gov

| Observation/Conclusion | Method | Significance | Reference |

| Abnormal NH band observed | Mass-Selective Infrared Spectroscopy | Indicates a proton transfer reaction occurred within the dimer cation. | nih.govresearchgate.net |

| Formation of a new C-N bond | Theoretical Analysis (IR Spectrum) | Confirms the attachment of one monomer to another. | nih.gov |

| Proton originates from methyl group | Theoretical Analysis (IR Spectrum) | Elucidates the specific mechanism of the proton transfer. | |

| Formation of Prebiotic Molecules | Implication of Findings | Contributes to understanding interstellar chemistry and the origins of life. | nih.gov |